molecular formula C18H21FN4O3S B3508969 1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No. B3508969
M. Wt: 392.4 g/mol
InChI Key: OASKTZHQKRPDKQ-UHFFFAOYSA-N
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Description

This compound is a type of fluoroquinolone, a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . It has a molecular formula of CHFNO and an average mass of 361.367 Da .


Synthesis Analysis

The synthesis of this compound involves a multistep process. The key step in the synthesis is to obtain the C-7 fatty amide derivative. The azide is selectively formed at the C-7 position using sodium azide at 60°C. Subsequently, the azide is reduced under mild conditions using zinc and ammonium chloride to form the corresponding amine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an azide at the C-7 position and its subsequent reduction to form an amine .

Mechanism of Action

Fluoroquinolones, the family of antibiotics to which this compound belongs, work by inhibiting bacterial DNA gyrase, an enzyme involved in DNA replication. This mechanism of action is different from that of other classes of antibiotics, allowing fluoroquinolones to be effective against bacterial strains resistant to other antibiotics .

properties

IUPAC Name

1-ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-3-21-10-12(17(25)26)16(24)11-8-13(19)15(9-14(11)21)22-4-6-23(7-5-22)18(27)20-2/h8-10H,3-7H2,1-2H3,(H,20,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASKTZHQKRPDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-fluoro-7-[4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 2
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1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 3
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1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 5
1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

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